

# GSK3008348: A Critical Review of its Therapeutic Potential in Idiopathic Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK 3008348 |           |
| Cat. No.:            | B15608470   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides a critical review of the available literature on GSK3008348, an investigational inhaled small molecule inhibitor of the ανβ6 integrin, for the treatment of Idiopathic Pulmonary Fibrosis (IPF). Its performance is compared with the current standard-of-care treatments, pirfenidone and nintedanib, with a focus on mechanism of action, preclinical efficacy, and clinical trial data.

### **Executive Summary**

GSK3008348 offers a targeted approach to IPF therapy by selectively inhibiting the activation of Transforming Growth Factor-beta (TGF- $\beta$ ), a key driver of fibrosis, specifically at the site of lung injury. This contrasts with the broader mechanisms of pirfenidone and nintedanib. Preclinical studies have demonstrated the potent anti-fibrotic activity of GSK3008348 in animal models of pulmonary fibrosis. Early-phase clinical trials in healthy volunteers have shown it to be well-tolerated. However, further clinical development of GSK3008348 for IPF has been discontinued. This guide presents the available data to allow for an informed comparison with the established therapies.

### **Mechanism of Action**







GSK3008348: A selective antagonist of the  $\alpha\nu\beta6$  integrin receptor.[1][2] This integrin is minimally expressed in healthy lung tissue but is significantly upregulated on alveolar epithelial cells in IPF.[3] The primary function of  $\alpha\nu\beta6$  integrin in this context is the activation of latent TGF- $\beta1$ .[1][3] By binding to  $\alpha\nu\beta6$ , GSK3008348 prevents the conformational change required for the release and activation of TGF- $\beta$ , thereby inhibiting downstream pro-fibrotic signaling pathways, including the SMAD pathway.[1]

Pirfenidone: The precise mechanism of action is not fully elucidated but is known to have antifibrotic, anti-inflammatory, and antioxidant properties.[4][5] It is understood to downregulate the production of TGF- $\beta$  and other pro-inflammatory cytokines.[4][5] Pirfenidone has been shown to inhibit TGF- $\beta$ -induced collagen synthesis, fibroblast proliferation, and the differentiation of fibroblasts into myofibroblasts.[6][7]

Nintedanib: A small molecule tyrosine kinase inhibitor that targets multiple receptors involved in fibrogenesis.[8][9] These include the Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[8][9][10][11][12] By blocking these receptors, nintedanib interferes with the proliferation, migration, and differentiation of fibroblasts.[11]

### **Signaling Pathway Diagrams**





Click to download full resolution via product page

Caption: GSK3008348 inhibits TGF- $\beta$  activation by blocking  $\alpha\nu\beta6$  integrin.





Click to download full resolution via product page

Caption: Pirfenidone's multi-faceted anti-fibrotic mechanism.



Click to download full resolution via product page

Caption: Nintedanib inhibits multiple receptor tyrosine kinases.

## **Preclinical Efficacy**



The bleomycin-induced mouse model of pulmonary fibrosis is a standard for evaluating potential anti-fibrotic therapies. In this model, bleomycin administration induces lung injury and subsequent fibrosis, characterized by increased collagen deposition.

| Drug        | Animal Model                                                | Key Efficacy<br>Endpoint              | Result                                                                                                                    |
|-------------|-------------------------------------------------------------|---------------------------------------|---------------------------------------------------------------------------------------------------------------------------|
| GSK3008348  | Bleomycin-induced pulmonary fibrosis in mice                | Reduction in lung collagen deposition | Statistically significant reduction in lung hydroxyproline levels. [8][13]                                                |
| Pirfenidone | Bleomycin-induced pulmonary fibrosis in mice                | Reduction in lung collagen content    | Significant attenuation of the increase in lung collagen.[14]                                                             |
| Nintedanib  | Bleomycin-induced<br>pulmonary fibrosis in<br>mice and rats | Reduction in lung<br>collagen levels  | Significantly reduced type I collagen levels and prevented collagen deposition in a dose-dependent manner.[7][15][16][17] |

# Clinical Trial Data GSK3008348: Phase I

A Phase I, randomized, double-blind, placebo-controlled, crossover study assessed the safety, tolerability, and pharmacokinetics of single ascending inhaled doses of GSK3008348 in healthy volunteers.

Pharmacokinetic Profile of GSK3008348 in Healthy Volunteers



| Dose     | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | AUC (ng.h/mL) |
|----------|--------------|----------|----------|---------------|
| 100 mcg  | 1.33         | 0.5      | 8.0      | 5.86          |
| 300 mcg  | 4.38         | 0.5      | 8.5      | 20.4          |
| 1000 mcg | 17.6         | 0.5      | 9.3      | 82.2          |
| 3000 mcg | 58.1         | 0.5      | 10.2     | 289           |

Data are geometric means. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; t1/2: Terminal half-life; AUC: Area under the plasma concentration-time curve. Data extracted from Maden et al., 2018.[18][19]

Safety and Tolerability: GSK3008348 was well-tolerated at all single doses up to 3000 mcg.[3] [18][19] There were no serious adverse events reported, and no clinically significant changes in vital signs, ECGs, or laboratory parameters.[18][19]

# Pirfenidone: Pivotal Phase III Trials (ASCEND and CAPACITY)

The efficacy of pirfenidone was established in three Phase III, randomized, double-blind, placebo-controlled trials: ASCEND and two CAPACITY studies. The primary endpoint was the change in percent predicted Forced Vital Capacity (%FVC) from baseline.

Efficacy of Pirfenidone in IPF (Pooled data from ASCEND and CAPACITY at 52 weeks)

| Endpoint                                                  | Pirfenidone (n=623) | Placebo (n=624) | Treatment Effect                        |
|-----------------------------------------------------------|---------------------|-----------------|-----------------------------------------|
| Mean Decline in FVC (mL)                                  | -216                | -363            | 147 mL difference<br>(p<0.001)[20]      |
| Proportion of Patients with ≥10% Decline in %FVC or Death | 16.5%               | 31.8%           | 43.8% relative reduction (p<0.001) [14] |
| Proportion of Patients with No Decline in FVC             | 22.7%               | 9.7%            | 132.5% increase<br>(p<0.001)[21]        |



Safety and Tolerability: Common adverse events associated with pirfenidone include nausea, rash, and diarrhea.[22] Photosensitivity is also a notable side effect.[3]

# Nintedanib: Pivotal Phase III Trials (INPULSIS-1 and INPULSIS-2)

The efficacy of nintedanib was evaluated in two replicate Phase III, randomized, double-blind, placebo-controlled trials (INPULSIS-1 and INPULSIS-2). The primary endpoint was the annual rate of decline in FVC.

Efficacy of Nintedanib in IPF (Pooled data from INPULSIS trials at 52 weeks)

| Endpoint                                                  | Nintedanib (n=638) | Placebo (n=423) | Treatment Effect                  |
|-----------------------------------------------------------|--------------------|-----------------|-----------------------------------|
| Adjusted Annual Rate of Decline in FVC (mL/year)          | -113.6             | -223.5          | 109.9 mL difference (p<0.001)[15] |
| Proportion of Patients with Improvement/No Decline in FVC | 24.8%              | 9.0%            | -[15]                             |

Safety and Tolerability: The most common adverse event with nintedanib is diarrhea.[23] Nausea and vomiting are also frequently reported.[24]

# Experimental Protocols Bleomycin-Induced Pulmonary Fibrosis in Mice

This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of potential anti-fibrotic agents.

- Induction: A single intratracheal instillation of bleomycin sulfate is administered to anesthetized mice.[12][23][25] The dose of bleomycin can vary between studies.
- Disease Progression: Following bleomycin administration, an initial inflammatory phase is followed by a fibrotic phase, characterized by the accumulation of extracellular matrix proteins, particularly collagen, in the lung parenchyma. [23][25][26]



- Drug Administration: The investigational drug is typically administered daily via an appropriate route (e.g., oral gavage, intranasal, or intraperitoneal injection) for a specified period during the fibrotic phase.[14][15]
- Efficacy Assessment: At the end of the study period, the lungs are harvested for analysis.
   Key endpoints include:
  - Histological assessment: Lung sections are stained (e.g., with Masson's trichrome or Picrosirius red) to visualize and quantify the extent of fibrosis.[23][27]
  - Collagen quantification: The total lung collagen content is often measured using a hydroxyproline assay, as hydroxyproline is a major component of collagen.[19][26]

#### **Clinical Trial Protocols**

GSK3008348 Phase I Trial (NCT02612051):[18][19]

- Design: Randomized, double-blind, placebo-controlled, 4-period crossover study.
- Population: Healthy adult volunteers.
- Intervention: Single ascending doses of inhaled GSK3008348 (1 mcg to 3000 mcg) or placebo.
- Primary Outcome Measures: Safety and tolerability, including adverse events, vital signs, ECGs, and clinical laboratory tests.
- Secondary Outcome Measures: Pharmacokinetic parameters (Cmax, Tmax, t1/2, AUC).

Pirfenidone ASCEND Trial (NCT01366209):[20][28][29]

- Design: Randomized, double-blind, placebo-controlled, multicenter Phase III trial.
- Population: Patients with IPF, FVC ≥50% and ≤90% predicted, and DLco ≥30% and ≤90% predicted.
- Intervention: Oral pirfenidone (2403 mg/day) or placebo for 52 weeks.



- Primary Endpoint: Change from baseline in %FVC at week 52.
- Key Secondary Endpoints: Change in 6-minute walk distance (6MWD) and progression-free survival.

Nintedanib INPULSIS Trials (NCT01335464 and NCT01335477):[5][23][26][30]

- Design: Two replicate, randomized, double-blind, placebo-controlled, multicenter Phase III trials.
- Population: Patients with IPF, FVC ≥50% predicted, and DLco 30-79% predicted.
- Intervention: Oral nintedanib (150 mg twice daily) or placebo for 52 weeks.
- Primary Endpoint: Annual rate of decline in FVC.
- Key Secondary Endpoints: Time to first acute exacerbation and change from baseline in St.
   George's Respiratory Questionnaire (SGRQ) total score.

### Conclusion

GSK3008348 represents a targeted therapeutic approach for IPF by selectively inhibiting the  $\alpha\nu\beta6$  integrin-mediated activation of TGF- $\beta$  in the lungs. Preclinical data demonstrated its potential to reduce lung fibrosis. The Phase I clinical trial in healthy volunteers indicated a favorable safety and pharmacokinetic profile for inhaled administration.

However, GSK3008348's development for IPF was discontinued. In contrast, pirfenidone and nintedanib, with their broader mechanisms of action, have demonstrated efficacy in large-scale Phase III clinical trials, leading to their approval as the standard of care for IPF. They have been shown to slow the rate of FVC decline, a key indicator of disease progression.

This comparative guide highlights the different strategies employed in the development of therapies for IPF. While targeted therapies like GSK3008348 hold promise, the clinical validation of broader-acting agents like pirfenidone and nintedanib has established the current therapeutic landscape. Future research may focus on combination therapies or more refined targeted approaches to further improve outcomes for patients with this devastating disease.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Translational pharmacology of an inhaled small molecule ανβ6 integrin inhibitor for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK3008348 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. esbriethcp.com [esbriethcp.com]
- 4. researchgate.net [researchgate.net]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. Pirfenidone anti-fibrotic effects are partially mediated by the inhibition of MUC1 bioactivation PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nintedanib Ameliorates Bleomycin-Induced Pulmonary Fibrosis, Inflammation, Apoptosis, and Oxidative Stress by Modulating PI3K/Akt/mTOR Pathway in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. What could Nintedanib (BIBF 1120), a triple inhibitor of VEGFR, PDGFR, and FGFR, add to the current treatment options for patients with metastatic colorectal cancer? [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Nintedanib reduces ventilation-augmented bleomycin-induced epithelial—mesenchymal transition and lung fibrosis through suppression of the Src pathway PMC [pmc.ncbi.nlm.nih.gov]
- 16. publications.ersnet.org [publications.ersnet.org]

### Validation & Comparative



- 17. Nintedanib modulates type III collagen turnover in viable precision-cut lung slices from bleomycin-treated rats and patients with pulmonary fibrosis PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-term safety and tolerability of nintedanib in patients with idiopathic pulmonary fibrosis: results from the open-label extension study, INPULSIS-ON - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. The ascend study: A randomized, double-blind, placebo controlled trial of pirfenidone in patients with idiopathic pulmonary fibrosis (IPF) [epistemonikos.org]
- 21. spandidos-publications.com [spandidos-publications.com]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. 2minutemedicine.com [2minutemedicine.com]
- 24. Therapeutic Prospects of αν Integrins Inhibition in Fibrotic Lung Diseases and Carcinogenesis [mdpi.com]
- 25. hrcak.srce.hr [hrcak.srce.hr]
- 26. Efficacy and safety of nintedanib in idiopathic pulmonary fibrosis PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ClinicalTrials.gov [clinicaltrials.gov]
- 29. Vivli [search.vivli.org]
- 30. Efficacy and safety of nintedanib in patients with advanced idiopathic pulmonary fibrosis -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK3008348: A Critical Review of its Therapeutic Potential in Idiopathic Pulmonary Fibrosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608470#a-critical-review-of-the-literature-on-gsk-3008348-s-therapeutic-potential]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com